Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate
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Overview
Description
Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate is an organic compound with the molecular formula C24H32O7. It is a spirocyclic ketone ester, which means it contains a spirocyclic bridge and a ketone ester functional group
Mechanism of Action
Target of Action
The primary targets of the compound “Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate” are currently unknown. The compound is structurally related to spiroacetals , which are central structural elements in numerous natural products and are essential for their biological activity .
Mode of Action
Spiroacetals are known to interact with their targets through a variety of mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Spiroacetals, to which this compound is structurally related, are known to affect a multitude of biochemical pathways in organisms of insect, marine, bacterial, or plant origin .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Its boiling point is 520℃ at 760 mmhg , suggesting that it may have low volatility and could be absorbed orally or through the skin. Its density is 1.17g/ml , which may influence its distribution within the body.
Result of Action
For example, some spiroacetals are known to have antibiotic and anticancer properties .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term effects observed in in vitro and in vivo studies include sustained modulation of cellular signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as anti-inflammatory or anti-cancer activity. At high doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . Threshold effects observed in these studies indicate that there is a narrow therapeutic window for the safe and effective use of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell . Additionally, the compound may influence the activity of other metabolic enzymes, thereby altering the levels of key metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For example, the compound may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution to various organelles.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The precise subcellular localization of the compound is crucial for understanding its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate involves multiple steps. One common approach starts with the formation of the 1,4-dioxaspiro[4.5]decane moiety, which can be synthesized from cyclohexanone and ethylene glycol under acidic conditions to form the spirocyclic acetal . This intermediate is then reacted with appropriate reagents to introduce the phenyl and hexanoate groups, typically involving Friedel-Crafts acylation and esterification reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group would yield a carboxylic acid, while reduction would yield an alcohol .
Scientific Research Applications
Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a drug candidate due to its bioactive functional groups.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone ethylene acetal: Similar spirocyclic structure but lacks the phenyl and hexanoate groups.
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Similar ester functionality but different overall structure.
Uniqueness
Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate is unique due to its combination of a spirocyclic bridge, ketone, and ester functional groups. This combination provides it with distinct chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
ethyl 6-[4-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c1-2-26-22(25)6-4-3-5-21(24)20-9-7-18(8-10-20)17-19-11-13-23(14-12-19)27-15-16-28-23/h7-10,19H,2-6,11-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXOYIVGMGIFBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)CC2CCC3(CC2)OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642893 |
Source
|
Record name | Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-10-0 |
Source
|
Record name | Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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